1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features an imidazole ring fused with a pyrimidine ring, connected to a pyrrolidine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the pyrrolidine carboxylic acid moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the dimerization of certain enzymes, preventing their active form from being produced .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole, etonitazene, and enviroxime.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.
Uniqueness
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N5O2 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-1-3-16(6-9)10-5-11(15-7-14-10)17-4-2-13-8-17/h2,4-5,7-9H,1,3,6H2,(H,18,19) |
InChI Key |
VKCBJDWIEMKBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=NC(=C2)N3C=CN=C3 |
Origin of Product |
United States |
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